molecular formula C9H17NO B183734 3-Azabicyclo[3.3.1]nonan-7-ylmethanol CAS No. 128315-96-8

3-Azabicyclo[3.3.1]nonan-7-ylmethanol

Cat. No.: B183734
CAS No.: 128315-96-8
M. Wt: 155.24 g/mol
InChI Key: YMECHIGRCVWUOO-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonan-7-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol can be synthesized through a tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot process. The reaction typically yields the desired compound in good yields, up to 83% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the tandem Mannich reaction provides a scalable and efficient route for its synthesis. This method’s simplicity and high yield make

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Neurotransmitter Modulation : Research indicates that 3-Azabicyclo[3.3.1]nonan-7-ylmethanol may influence neurotransmitter pathways, particularly dopamine and acetylcholine receptors, suggesting its potential in treating neurological disorders .
  • Antiprotozoal Activity : The compound has shown effectiveness against protozoan parasites, indicating its potential as an antiprotozoal agent .

2. Anticancer Research

  • Cytotoxicity : Studies have demonstrated cytotoxic effects against various cancer cell lines, supporting its exploration as a candidate for cancer therapy .
  • Dopamine Receptor Affinity : The compound exhibits high affinity for dopamine D3 receptors, which could be beneficial in developing treatments for conditions such as Parkinson's disease .

3. Antithrombotic Effects

  • Some derivatives of this compound have displayed antithrombotic activities, making them candidates for cardiovascular disease treatment .

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntiprotozoalInterferes with metabolic pathways in protozoan parasites
CytotoxicityExhibits effects against cancer cell lines
Neurotransmitter ModulationInfluences dopamine and acetylcholine pathways
AntithromboticPotential candidates for cardiovascular treatment

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis and Evaluation of Derivatives : A study focused on synthesizing various derivatives and evaluating their biological activities, revealing promising results in terms of cytotoxicity and receptor affinity .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of selected derivatives demonstrated favorable profiles for further development in therapeutic applications .

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-9-2-7-1-8(3-9)5-10-4-7/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMECHIGRCVWUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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